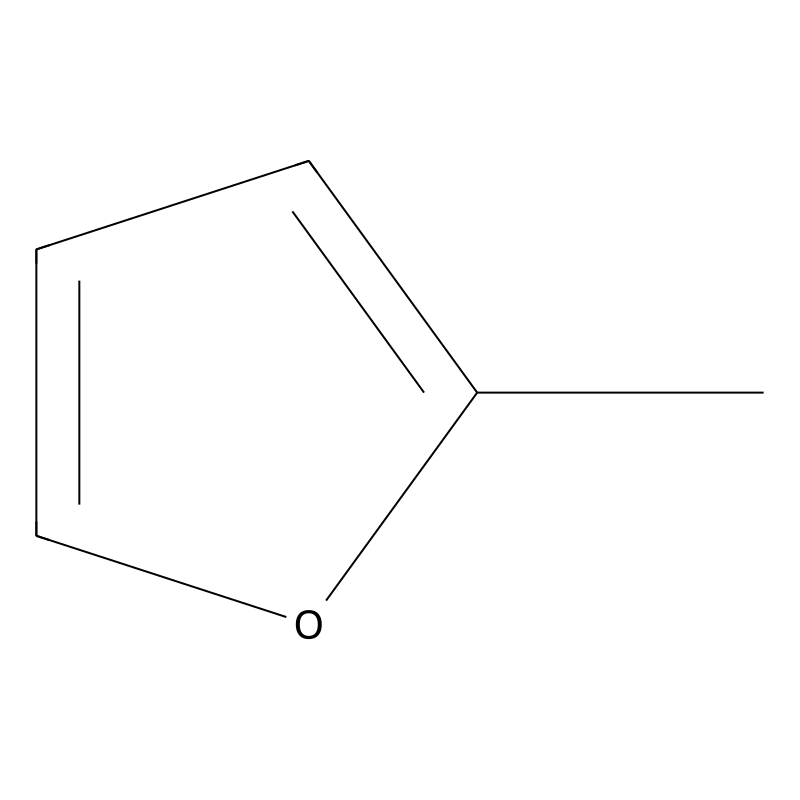2-Methylfuran

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
0.04 M
3 mg/mL at 20 °C
Slightly soluble in water
Soluble (in ethanol)
Synonyms
Canonical SMILES
Biofuel Potential
One of the most promising research areas for 2-Methylfuran lies in its potential as a biofuel. Its chemical properties, including high energy density and similar combustion characteristics to gasoline, make it a viable alternative to fossil fuels. Additionally, 2-Methylfuran can be produced from renewable sources like biomass, such as wood and agricultural waste, through various conversion processes. Research is ongoing to optimize production methods, improve engine compatibility, and address potential environmental concerns related to its production and use.
Platform Molecule for Chemical Synthesis
2-Methylfuran's chemical structure makes it a valuable platform molecule for synthesizing various other chemicals. Researchers are exploring its use as a starting material for producing bio-based fuels, lubricants, and other valuable chemicals []. This approach could help reduce dependence on petroleum-based feedstocks and promote the development of sustainable alternatives.
2-Methylfuran is a flammable, water-insoluble liquid characterized by a chocolate-like odor. It is a member of the furan family, specifically derived from furan, where the hydrogen at position 2 is substituted by a methyl group. This compound is naturally occurring in various plants such as Myrtle and Dutch Lavender and is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized As Safe (GRAS) .
- Diels-Alder Reactions: 2-Methylfuran can react with maleic anhydride to form adducts, which are valuable in organic synthesis .
- Hydrogenation: It can be synthesized from furfural through catalytic hydrogenation processes .
- Acylation: The compound reacts with anhydrides or carboxylic acids in the presence of a Bronsted acid catalyst to yield acylated products .
Research indicates that 2-methylfuran exhibits potential biological activities, including:
- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial effects against certain bacteria and fungi .
- Flavoring Agent: Its pleasant aroma makes it suitable for use in food products, enhancing sensory properties without adverse effects .
The synthesis of 2-methylfuran can be achieved through several methods:
- Catalytic Hydrogenolysis: This method involves the hydrogenation of furfural alcohol, typically using metal catalysts such as nickel or copper .
- Hydrogenation-Hydrogenolysis Sequence: In this process, furfural undergoes vapor-phase hydrogenation followed by hydrogenolysis to produce 2-methylfuran .
- Conversion from Hemicellulose: Recent advancements have explored converting hemicellulose-derived sugars into 2-methylfuran via dehydration and hydrolysis processes .
2-Methylfuran has diverse applications across various fields:
- Flavoring Agent: Used in food and beverage industries due to its appealing aroma .
- Fuel Additive: Its potential as an alternative fuel component has been explored, particularly for biofuels derived from biomass .
- Chemical Intermediate: Serves as a precursor in the synthesis of other chemicals, including pharmaceuticals and agrochemicals .
Interaction studies involving 2-methylfuran focus on its reactivity with various compounds:
- Reactivity with Olefins: The compound can form adducts through Diels-Alder reactions with olefins, making it useful in synthesizing complex organic molecules .
- Catalytic Reactions: It has been studied for its role in catalytic cycles involving acylation and alkylation reactions, demonstrating significant yields under optimized conditions .
When comparing 2-methylfuran to similar compounds, several noteworthy substances emerge:
| Compound | Structure | Unique Features |
|---|---|---|
| Furan | C4H4O | Basic structure without substituents |
| 5-Methylfuran | C5H6O | Methyl group at position 5; different reactivity |
| Tetrahydrofuran | C4H8O | Saturated form; used as a solvent |
| Furfuryl alcohol | C5H6O2 | Contains hydroxyl group; more polar |
Uniqueness of 2-Methylfuran
2-Methylfuran stands out due to its specific position of the methyl group, which influences its reactivity patterns. Unlike furan and tetrahydrofuran, it retains unsaturation, allowing it to participate in Diels-Alder reactions effectively. Additionally, its pleasant odor and GRAS status make it particularly valuable in flavor applications compared to other similar compounds.
Physical Description
Liquid
Colourless liquid; Spicy smoky aroma
XLogP3
Boiling Point
65.0 °C
Flash Point
Vapor Density
Density
d204 0.83
0.908-0.917
LogP
1.85
Melting Point
-87.5 °C
-87.5°C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 417 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 416 of 417 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (90.87%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (21.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (21.15%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (78.12%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (19.95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
156.24 mmHg
Pictograms




Flammable;Acute Toxic;Irritant;Environmental Hazard
Other CAS
27137-41-3
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree
General Manufacturing Information
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Furan, 2-methyl-: ACTIVE








